molecular formula C7H2BrF3N2 B1382963 2-Bromo-3-(trifluoromethyl)isonicotinonitrile CAS No. 1806850-59-8

2-Bromo-3-(trifluoromethyl)isonicotinonitrile

Cat. No. B1382963
CAS RN: 1806850-59-8
M. Wt: 251 g/mol
InChI Key: ZDEAXPFKXRFNRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-3-(trifluoromethyl)isonicotinonitrile” is a chemical compound with the molecular formula C7H2BrF3N2 . It has an average mass of 251.003 Da and a monoisotopic mass of 249.935333 Da .


Molecular Structure Analysis

The molecular structure of “2-Bromo-3-(trifluoromethyl)isonicotinonitrile” consists of a pyridine ring with a bromine atom and a trifluoromethyl group attached to it . The molecule has two hydrogen bond acceptors, no hydrogen bond donors, and two freely rotating bonds .


Physical And Chemical Properties Analysis

“2-Bromo-3-(trifluoromethyl)isonicotinonitrile” has a density of 1.8±0.1 g/cm³, a boiling point of 255.2±35.0 °C at 760 mmHg, and a flash point of 108.1±25.9 °C . It has a polar surface area of 37 Ų and a molar volume of 138.3±5.0 cm³ .

Scientific Research Applications

Synthesis of Trifluoromethylated Compounds

2-Bromo-3-(trifluoromethyl)isonicotinonitrile is a key component in the synthesis of various trifluoromethylated compounds. For instance, its use in the creation of 2-trifluoromethylindoles, which are synthesized by forming C-C bonds without transition metals, results in moderate to good yields with excellent diastereoselectivity (Zhang & Studer, 2014). Additionally, it facilitates the construction of 3-trifluoromethyl isocoumarin skeletons in bioactive molecules through a reaction involving silver acetate and benzoic acid (Zhou et al., 2020).

Generation of Piperazin-2-ones and Pyrazoles

In a different study, a one-pot synthesis method was used to create 3-trifluoromethylated piperazin-2-ones, demonstrating the unique influence of the trifluoromethyl group in the reaction path (Rulev et al., 2013). Furthermore, a catalyst-free method was developed for synthesizing 5-trifluoromethylpyrazoles, highlighting the potential of these compounds in agrochemical applications (Zeng et al., 2021).

Advancements in Medicinal Chemistry

The compound has significant implications in medicinal chemistry as well. It has been used in the palladium-catalyzed cross-coupling of alkylzinc reagents, leading to the synthesis of fluorinated amino acids that are important in peptide/protein-based chemical biology (Lou et al., 2019).

Synthesis of Structurally Diverse Scaffolds

The compound also plays a role in the one-pot synthesis of structurally diverse scaffolds of biological interest. This includes the formation of isoxazoles, triazoles, and propargylamine derivatives, which are crucial in the development of new drugs and therapeutic agents (Dalmal et al., 2014).

Development of Trifluoromethylated Alkyl Bromides

It has been utilized in the synthesis of secondary trifluoromethylated alkyl bromides, showing broad functional group tolerance and potential for diverse derivations and modifications of biologically active molecules (Guo et al., 2022).

properties

IUPAC Name

2-bromo-3-(trifluoromethyl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3N2/c8-6-5(7(9,10)11)4(3-12)1-2-13-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEAXPFKXRFNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C#N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(trifluoromethyl)isonicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-(trifluoromethyl)isonicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-(trifluoromethyl)isonicotinonitrile
Reactant of Route 3
2-Bromo-3-(trifluoromethyl)isonicotinonitrile
Reactant of Route 4
2-Bromo-3-(trifluoromethyl)isonicotinonitrile
Reactant of Route 5
Reactant of Route 5
2-Bromo-3-(trifluoromethyl)isonicotinonitrile
Reactant of Route 6
2-Bromo-3-(trifluoromethyl)isonicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.